molecular formula C12H10O2S B1306127 4-(Thiophen-2-ylmethoxy)-benzaldehyde CAS No. 176543-46-7

4-(Thiophen-2-ylmethoxy)-benzaldehyde

Cat. No.: B1306127
CAS No.: 176543-46-7
M. Wt: 218.27 g/mol
InChI Key: SJILVQWRIRLHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophen-2-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the benzaldehyde and thiophene functionalities allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:

    Formation of Thiophen-2-ylmethanol: Thiophen-2-ylmethanol can be synthesized by the reduction of thiophen-2-carboxaldehyde using reducing agents such as sodium borohydride.

    Etherification: The thiophen-2-ylmethanol is then reacted with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 4-(Thiophen-2-ylmethoxy)-benzoic acid.

    Reduction: 4-(Thiophen-2-ylmethoxy)-benzyl alcohol.

    Substitution: this compound derivatives with halogen or nitro groups.

Scientific Research Applications

4-(Thiophen-2-ylmethoxy)-benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing both benzaldehyde and thiophene functionalities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of organic semiconductors and materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-carboxaldehyde: Lacks the benzaldehyde moiety but shares the thiophene functionality.

    4-Methoxybenzaldehyde: Contains the benzaldehyde moiety but lacks the thiophene functionality.

    4-(Furan-2-ylmethoxy)-benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-(Thiophen-2-ylmethoxy)-benzaldehyde is unique due to the combination of the benzaldehyde and thiophene functionalities, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.

Biological Activity

4-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structure, which combines a benzaldehyde moiety with a thiophen-2-ylmethoxy group. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H10_{10}O1_{1}S
  • CAS Number : 176543-46-7

This compound features a benzaldehyde functional group attached to a thiophene ring, which contributes to its diverse chemical reactivity and potential biological applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through multiple mechanisms:

  • Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens. Research indicates that thiophene derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them effective against resistant strains .
  • Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could position this compound as a candidate for inflammatory disease treatment.

Pharmacological Properties

The pharmacological profile of this compound includes various activities:

Activity Type Description
Anticancer Induces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo.
Antimicrobial Effective against bacteria and fungi; disrupts cellular functions.
Anti-inflammatory Reduces inflammation markers; potential for treating chronic inflammatory diseases.
Antioxidant Scavenges free radicals; protects cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated the anticancer effects of thiophene-based compounds, including derivatives of this compound, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, demonstrating potential for further development as anticancer agents .
  • Antimicrobial Activity : Research conducted on the antimicrobial properties of related thiophene compounds revealed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting their utility in treating bacterial infections.
  • In Vivo Studies : In animal models, compounds similar to this compound were shown to reduce tumor size significantly compared to control groups, highlighting their potential for therapeutic applications in oncology .

Properties

IUPAC Name

4-(thiophen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJILVQWRIRLHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302686
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176543-46-7
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176543-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Thiophen-2-ylmethoxy)-benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Thiophen-2-ylmethoxy)-benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Thiophen-2-ylmethoxy)-benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Thiophen-2-ylmethoxy)-benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Thiophen-2-ylmethoxy)-benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Thiophen-2-ylmethoxy)-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.